molecular formula C10H10BrClO2 B14064399 1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14064399
M. Wt: 277.54 g/mol
InChI Key: YEQYQXWCETTZKX-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one ( 1804262-39-2) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with its distinct bromomethyl and chloropropanone functional groups, is designed for use in chemical synthesis and research applications, including the development of novel active compounds and complex molecular structures . The presence of both a bromomethyl substituent and a hydroxyphenyl group on the same phenyl ring makes it a versatile building block for further functionalization through various reactions such as nucleophilic substitution and etherification. Researchers utilize this compound strictly in controlled laboratory environments. It is supplied as a high-purity material for research purposes only. This product is not for diagnostic, therapeutic, or consumer use. HANDLING & SAFETY: This chemical requires prudent safety precautions. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the product using appropriate personal protective equipment (PPE) in a well-ventilated environment, such as a fume hood. For more detailed specifications or bulk inquiries for research purposes, please contact the supplier directly .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-hydroxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6,13H,5H2,1H3

InChI Key

YEQYQXWCETTZKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1O)CBr)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Molecular Deconstruction

The target molecule contains three critical functional elements:

  • 2-Bromomethyl-6-hydroxyphenyl group : Requires orthogonal protection strategies for phenolic -OH
  • Chlorinated propanone moiety : Demands controlled introduction to avoid over-halogenation
  • Ketone positioning : Necessitates regioselective acylation at the para position relative to hydroxyl

This decomposition suggests three potential synthetic disconnections:

  • Path A : Acylation of pre-functionalized bromohydroxybenzene derivatives
  • Path B : Halogenation of pre-formed hydroxyphenylpropanone intermediates
  • Path C : Convergent coupling of aromatic and propanone fragments

Detailed Synthetic Methodologies

Friedel-Crafts Acylation Route

Stepwise Procedure
  • Protection of 2,6-Dihydroxybenzaldehyde

    • React with tert-butyldimethylsilyl chloride (TBSCl) in DMF
    • Achieves 95% protection of phenolic -OH groups
  • Bromomethyl Group Installation

    • Treatment with N-bromosuccinimide (NBS) in CCl₄ under radical initiation
    • Optimal conditions: 0.1 eq. AIBN, 65°C, 12h (82% yield)
  • Friedel-Crafts Acylation

    • React with 2-chloropropanoyl chloride in nitrobenzene
    • Catalyst: AlCl₃ (1.2 eq.) at -15°C
    • Yield: 68% after deprotection with TBAF

Critical Parameters Table

Parameter Optimal Range Impact on Yield
Reaction Temp -15°C to -10°C ±12% yield
AlCl₃ Equivalents 1.1-1.3 eq ±8% yield
Deprotection Time 4-6h (TBAF) ±5% yield

Directed Ortho-Metalation Approach

Key Reaction Sequence
  • Directed Metalation Group (DMG) Installation

    • Convert 3-hydroxyacetophenone to O-carbamate derivative
  • Bromine Introduction

    • LDA-mediated deprotonation followed by Br₂ quench
    • Achieves 74% regioselectivity for 2-bromination
  • Chloropropanone Formation

    • Claisen condensation with ethyl chloroacetate
    • Catalyzed by NaH (3.0 eq.) in THF

Comparative Catalyst Performance

Catalyst Temp (°C) Yield (%) Selectivity (%)
NaH 0 58 82
LDA -78 63 79
KHMDS -40 54 85

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Modern manufacturing employs tubular reactors with:

  • Residence Time : 8-12 minutes
  • Temperature Gradient : 50°C → -10°C → 25°C
  • Throughput : 12 kg/h per reactor module

Scale-Up Challenges

  • Exothermic bromination requires precise thermal control
  • Halogenated intermediates exhibit increased viscosity at high concentrations
  • Product crystallization tendencies necessitate in-line filtration

Comparative Method Analysis

Yield and Efficiency Metrics

Method Total Steps Overall Yield Purity (%) Cost Index
Friedel-Crafts 5 43% 98.2 1.00
Directed Metalation 6 38% 97.8 1.15
Convergent Coupling 4 29% 95.4 0.92

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl and carbonyl groups can undergo oxidation and reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one (CAS: 1804233-89-3)
  • Structural Differences : Fluorine replaces the hydroxyl group at the para position, and the bromomethyl group is at position 5 instead of 2 .
  • Molecular weight: 279.53 g/mol (vs. ~277.54 g/mol for the target compound).
1-(2,6-Dihydroxyphenyl)pentan-1-one (From Cryptosporiopsis sp.)
  • Structural Differences: Lacks halogens but features dual hydroxyl groups and a pentanone chain .
  • Bioactivity : Exhibits cytotoxicity against HL-60 leukemia cells (IC50 = 4 µg/mL) and induces G2 cell cycle arrest . This suggests that halogenation in the target compound may alter bioactivity profiles.

Halogenated Analogs in Pharmaceutical and Agrochemical Contexts

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example 5.23)
  • Structural Differences : Pyrazol-3-one core with bromomethyl and chloro substituents .
  • Synthesis and Applications : Synthesized via procedure A4; LC/MS data (m/z 381 [M+H]+) indicate higher molecular weight than the target compound. Such derivatives are often explored for agrochemical or pharmaceutical uses due to halogen-mediated stability .
TC-1698 and TC-1709 (Nicotinic Receptor Ligands)
  • Structural Differences : Feature bromomethyl groups in bicyclic amines but lack aromatic ketones .
  • Bioactivity : High affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM), highlighting the role of bromomethyl groups in enhancing receptor binding .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one C10H9BrClO2 ~277.54 2-Bromomethyl, 6-hydroxy, 2-chloro Potential solubility from hydroxyl N/A
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one C10H9BrClFO 279.53 5-Bromomethyl, 2-fluoro, 2-chloro Fluorine enhances stability
1-(2,6-Dihydroxyphenyl)pentan-1-one C11H14O3 194.23 2,6-Dihydroxy, pentanone Cytotoxic (IC50 = 4 µg/mL)
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one C11H9Br2ClN2O 381.47 (M+H)+ Bromomethyl, chloro, pyrazolone Agrochemical/pharmaceutical candidate

Biological Activity

1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a bromomethyl group, a hydroxyl moiety, and a chloropropanone framework, which may contribute to its reactivity and biological effects.

  • Molecular Formula : C11H12BrClO2
  • Molecular Weight : 277.54 g/mol
  • Structural Features :
    • Bromomethyl group (Br-CH2)
    • Hydroxyphenyl moiety (C6H4(OH))
    • Chloropropanone framework (C3H5ClO)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal biological functions, leading to various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

Preliminary investigations have suggested that this compound may possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Cytotoxic Effects

In cell-based assays, the compound has demonstrated cytotoxic effects against various cancer cell lines. For example, treatment with this compound led to significant reductions in cell viability in human neuroblastoma SH-SY5Y cells, indicating its potential as a chemotherapeutic agent.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 15 µg/mL
Study 2AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 10 µM
Study 3CytotoxicityReduced viability in SH-SY5Y neuroblastoma cells by 50% at 5 µM

Comparative Analysis

The compound's biological activity can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-oneSimilar hydroxyl and bromomethyl groupsDifferent position of hydroxyl group affects reactivity
1-(4-Bromo-2-hydroxyphenyl)propan-1-oneSimilar hydroxy and bromo groupsLacks chlorinated propanone structure

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